2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
Description
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole (CAS: 1261786-73-5) is a substituted benzothiazole derivative with the molecular formula C₈H₄ClF₂NOS and a molar mass of 235.64 g/mol. Key physicochemical properties include a predicted density of 1.535 g/cm³, boiling point of 288.5°C, and pKa of -0.73, indicating moderate acidity . The compound is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability . Benzothiazoles, as a class, are recognized for their pharmacological versatility, including antitumor, antimicrobial, and neuroprotective activities . The difluoromethoxy (-OCF₂H) substituent at the 6-position distinguishes this compound from analogs with methoxy (-OCH₃), trifluoromethoxy (-OCF₃), or trifluoromethyl (-CF₃) groups, influencing its electronic, steric, and metabolic properties .
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NOS/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZJIDNYUNWXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Industrial Production Methods
Industrial production methods for 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of benzothiazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzothiazole amines, while oxidation reactions can produce benzothiazole sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Key Observations :
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 6-bromo-2-chlorobenzo[d]thiazole with difluoromethoxy-containing boronic esters .
Electrophilic Substitution: Reaction of 2-aminobenzo[d]thiazole with difluoromethylating agents, followed by chlorination .
Comparison with Other Derivatives
- 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole : Synthesized via direct trifluoromethylation using CF₃Cu or CF₃I under copper catalysis .
- 2-Chloro-6-methoxybenzo[d]thiazole : Prepared by nucleophilic substitution of 6-hydroxybenzothiazole with methyl chloride .
- 2-Chloro-6-fluorobenzo[d]thiazole : Achieved via fluorination of 6-bromo derivatives using KF or Selectfluor .
Yield and Efficiency : Nickel- or palladium-catalyzed cross-couplings (e.g., Suzuki reactions) generally offer yields of 41–94% , depending on substituent electronic effects .
Antitumor Activity
- Difluoromethoxy Derivative : Predicted to exhibit enhanced antitumor activity due to the electron-withdrawing -OCF₂H group, which may improve DNA intercalation or kinase inhibition .
- Trifluoromethyl Analog : Demonstrated potent antitumor effects in preclinical models, attributed to -CF₃’s strong electron-withdrawing nature and lipophilicity .
- Methoxy Derivative : Lower activity due to reduced metabolic stability compared to halogenated analogs .
Biological Activity
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a benzothiazole ring and has gained attention for its potential applications in cancer therapy and as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.
- Molecular Formula : CHClFNS
- Molecular Weight : Approximately 221.64 g/mol
- Structure : The compound consists of a chlorine atom and a difluoromethoxy group attached to the benzothiazole framework.
Biological Activity Overview
Research indicates that 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole exhibits significant biological activity, particularly as an anti-cancer agent. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
The mechanism of action involves:
- Induction of Apoptosis : The compound has shown the ability to trigger programmed cell death in cancer cells, which is vital for effective cancer treatment.
- Cytochrome P450 Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals.
Anticancer Activity
A study highlighted that 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole significantly inhibited the proliferation of breast and colon cancer cell lines. The IC values reported were in the range of 10 to 30 µM, indicating moderate potency against these cancer types. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in the apoptotic process .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole compared to structurally similar compounds:
| Compound Name | IC (µM) | Unique Features |
|---|---|---|
| 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole | 10 - 30 | Induces apoptosis; inhibits cytochrome P450 |
| 2-Chloro-6-methoxybenzo[d]thiazole | 20 - 40 | Contains a methoxy group instead of difluoromethoxy |
| 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole | 15 - 35 | Has three fluorine atoms instead of two |
| Benzothiazole derivative B7 (related structure) | <5 | Exhibits significant anti-inflammatory activity |
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole led to a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours. The study utilized flow cytometry to confirm that the compound induced apoptosis via mitochondrial pathways .
- Cytochrome P450 Interaction : Another study assessed the interaction of this compound with various cytochrome P450 enzymes, revealing that it selectively inhibited CYP3A4 and CYP2D6, which are pivotal in drug metabolism. This inhibition could result in altered pharmacokinetics for co-administered drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
